molecular formula C11H16BrN3O2S B1444550 2-Bromo-5-((1-(methylsulfonyl)piperidin-4-yl)methyl)pyrazine CAS No. 1316221-87-0

2-Bromo-5-((1-(methylsulfonyl)piperidin-4-yl)methyl)pyrazine

Cat. No.: B1444550
CAS No.: 1316221-87-0
M. Wt: 334.24 g/mol
InChI Key: LJGQYIPNOYKMEM-UHFFFAOYSA-N
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Description

2-Bromo-5-((1-(methylsulfonyl)piperidin-4-yl)methyl)pyrazine is a synthetic organic compound that features a pyrazine ring substituted with a bromine atom and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-((1-(methylsulfonyl)piperidin-4-yl)methyl)pyrazine typically involves multi-step organic reactions. One common method includes the bromination of a pyrazine derivative followed by the introduction of the piperidine moiety through nucleophilic substitution. The methylsulfonyl group is then introduced via sulfonation reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability. Industrial methods also focus on minimizing waste and optimizing reaction conditions to ensure cost-effectiveness and environmental sustainability .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-((1-(methylsulfonyl)piperidin-4-yl)methyl)pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and oxidizing or reducing agents for redox reactions. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce various substituted pyrazine derivatives .

Scientific Research Applications

2-Bromo-5-((1-(methylsulfonyl)piperidin-4-yl)methyl)pyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-5-((1-(methylsulfonyl)piperidin-4-yl)methyl)pyrazine involves its interaction with specific molecular targets. The bromine and methylsulfonyl groups can influence the compound’s reactivity and binding affinity to biological molecules. The piperidine moiety may also play a role in its interaction with receptors or enzymes, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-((1-(methylsulfonyl)piperidin-4-yl)methyl)pyridine
  • 2-Bromo-5-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzene

Uniqueness

Compared to similar compounds, 2-Bromo-5-((1-(methylsulfonyl)piperidin-4-yl)methyl)pyrazine has a unique combination of functional groups that confer specific chemical and biological properties. Its pyrazine ring structure, combined with the bromine and methylsulfonyl groups, makes it a versatile compound for various applications .

Properties

IUPAC Name

2-bromo-5-[(1-methylsulfonylpiperidin-4-yl)methyl]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrN3O2S/c1-18(16,17)15-4-2-9(3-5-15)6-10-7-14-11(12)8-13-10/h7-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJGQYIPNOYKMEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)CC2=CN=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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